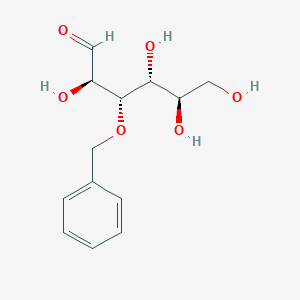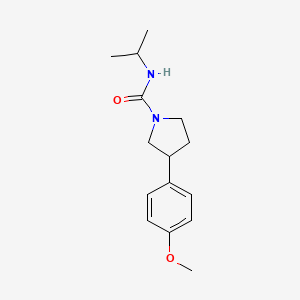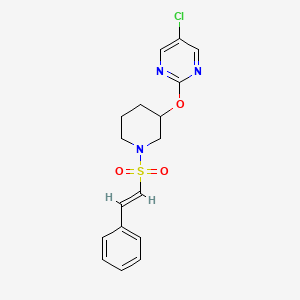
(E)-5-chloro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-5-chloro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine” is a chemical compound that contains a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . It also contains a piperidine ring, which is a common structural element in many pharmaceuticals .
Molecular Structure Analysis
The compound contains a pyrimidine ring and a piperidine ring. The pyrimidine ring is a six-membered heterocyclic compound containing two nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom .Aplicaciones Científicas De Investigación
Vasodilator Properties in Hypertension Treatment
A study explored the use of a new piperidino-pyrimidine vasodilator (PDP), similar in structure to (E)-5-chloro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine, in treating essential hypertension. This vasodilator, combined with beta-adrenergic blockade, effectively lowered blood pressure in hypertensive patients without significant postural symptoms, despite reflexly induced increases in heart rate and evidence of myocardial ischemia in some cases. This suggests potential applications in hypertension treatment, emphasizing the need for further investigation into similar compounds (Gilmore, Weil, & Chidsey, 1970).
Neurotoxicity and Parkinsonism
Research into compounds structurally related to this compound, such as 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), has demonstrated significant neurotoxic effects, leading to parkinsonism in humans. This underscores the neurotoxic potential of certain piperidine derivatives and the importance of understanding their impact on the nervous system (Langston, Ballard, Tetrud, & Irwin, 1983).
Environmental and Occupational Health Risks
Studies on the exposure to organophosphorus and pyrethroid pesticides, which share functional groups with this compound, have revealed widespread chronic exposure and potential health risks in specific populations. This research highlights the importance of monitoring and managing environmental and occupational exposures to similar compounds to protect public health (Babina, Dollard, Pilotto, & Edwards, 2012).
Anticancer Applications
The development and application of fluoropyrimidine-based anticancer agents, such as 5-fluorouracil and its derivatives, indicate potential therapeutic uses of pyrimidine compounds in treating various cancers. This includes the oral pyrimidine fluoride-derived anticancer agent S-1, which has shown effectiveness in treating advanced gastric cancer. Such research points to the potential of structurally related compounds like this compound in oncology (Sakata, Ohtsu, Horikoshi, Sugimachi, Mitachi, & Taguchi, 1998).
Antifungal Efficacy
Flucytosine, a chlorinated pyrimidine used in treating serious Candida infections of the urinary tract, demonstrates the antifungal potential of pyrimidine compounds. Given the structural similarity to this compound, this suggests possible antifungal applications worth exploring for related compounds (Wise, Wainstein, Goldberg, & Kozinn, 1974).
Propiedades
IUPAC Name |
5-chloro-2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c18-15-11-19-17(20-12-15)24-16-7-4-9-21(13-16)25(22,23)10-8-14-5-2-1-3-6-14/h1-3,5-6,8,10-12,16H,4,7,9,13H2/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEHJQMJFBGRHY-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2766029.png)
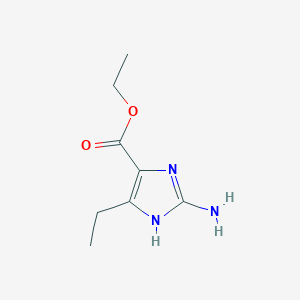
![(Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine](/img/structure/B2766032.png)
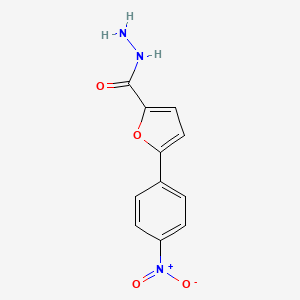
![6-(furan-2-ylmethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2766034.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,3-dimethylbutanamide](/img/structure/B2766036.png)
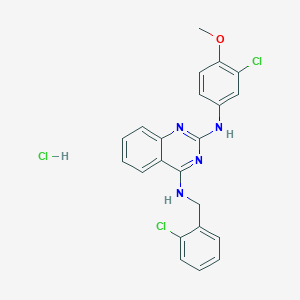

![2-benzyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2766041.png)
![4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2766042.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2766045.png)
![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide](/img/structure/B2766047.png)
